![molecular formula C21H19Cl2F5N2 B14411209 N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline CAS No. 81226-82-6](/img/structure/B14411209.png)
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with non-1-en-3-one under acidic conditions to form the intermediate hydrazone. This intermediate is then reacted with pentafluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-en-3-ylideneamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the hydrazone group, resulting in the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- N-(3,4-Dichlorophenyl)-1-naphthamide
- N-(2,3-Dichlorophenyl)-1-naphthamide
- N-(2,4-Dichlorophenyl)-1-naphthamide
Comparison: Compared to these similar compounds, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is unique due to the presence of the pentafluoroaniline moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of multiple halogen atoms also enhances its stability and resistance to metabolic degradation .
Propriétés
Numéro CAS |
81226-82-6 |
|---|---|
Formule moléculaire |
C21H19Cl2F5N2 |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
N-[1-(3,4-dichlorophenyl)non-1-en-3-ylideneamino]-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C21H19Cl2F5N2/c1-2-3-4-5-6-13(9-7-12-8-10-14(22)15(23)11-12)29-30-21-19(27)17(25)16(24)18(26)20(21)28/h7-11,30H,2-6H2,1H3 |
Clé InChI |
CLGVMPBHQNATGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=NNC1=C(C(=C(C(=C1F)F)F)F)F)C=CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


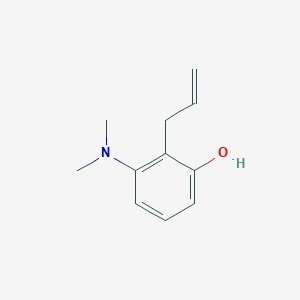
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
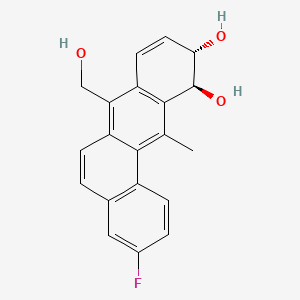
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
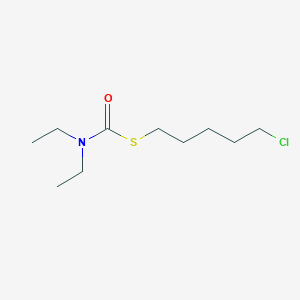


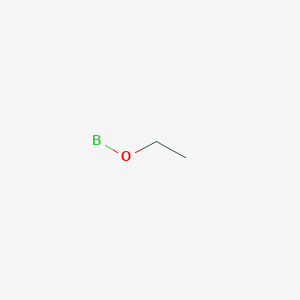
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
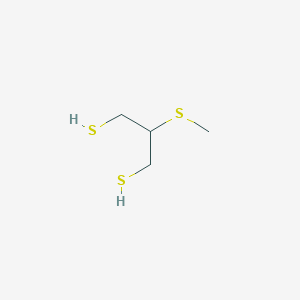
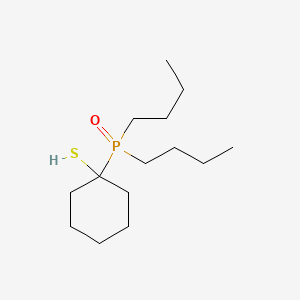
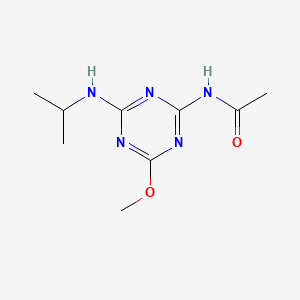
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
